Methyl hexacosanoate
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexacosanoate can be synthesized through a multi-step reaction process. One common method involves the esterification of hexacosanoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced through the transesterification of triglycerides found in natural oils and fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst such as sodium methoxide . The resulting methyl esters are then purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl hexacosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexacosanoic acid.
Reduction: It can be reduced to form hexacosanol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Hexacosanoic acid.
Reduction: Hexacosanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl hexacosanoate has diverse applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It is used to study lipid metabolism and the role of long-chain fatty acids in biological processes.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of methyl hexacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of enzymes such as lipases and acyl-CoA synthetases, influencing the breakdown and synthesis of lipids . Additionally, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Methyl octacosanoate: Similar in structure but with two additional carbon atoms.
Methyl tetracosanoate: Similar in structure but with two fewer carbon atoms.
Methyl heneicosanoate: Similar in structure but with five fewer carbon atoms.
Uniqueness
Methyl hexacosanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its long-chain structure makes it particularly useful in applications requiring high melting points and stability .
Properties
IUPAC Name |
methyl hexacosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUJBYYFFWDLNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206745 | |
Record name | Methyl hexacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Methyl hexacosanoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14578 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5802-82-4 | |
Record name | Methyl hexacosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5802-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl hexacosanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005802824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hexacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hexacosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is Methyl hexacosanoate and where is it found naturally?
A1: this compound is a fatty acid methyl ester (FAME). It is found naturally in various plant species. For instance, it has been identified in the bark of Aralia elata Seemann [] and the pericarp of Tecoma stans (L.) Juss. Ex Kunth [], also known as ipê-mirim. It was also identified in Aletris spicata (Thunb). []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, based on its chemical structure as a saturated fatty acid methyl ester with 26 carbon atoms, its molecular formula is C27H54O2 and its molecular weight is 410.72 g/mol.
Q3: How is this compound typically analyzed in a laboratory setting?
A3: Gas chromatography-mass spectrometry (GC-MS) is a primary method for identifying and quantifying this compound, particularly in complex mixtures like plant extracts. [, ] The technique allows for separation based on volatility followed by identification based on the mass-to-charge ratio of fragmented ions.
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